molecular formula C16H15NO3 B2597060 N-(3-acetylphenyl)-3-methoxybenzamide CAS No. 341020-22-2

N-(3-acetylphenyl)-3-methoxybenzamide

Cat. No.: B2597060
CAS No.: 341020-22-2
M. Wt: 269.3
InChI Key: HGXZYLPXDVXEKZ-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-3-methoxybenzamide is a useful research compound. Its molecular formula is C16H15NO3 and its molecular weight is 269.3. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-acetylphenyl)-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-11(18)12-5-3-7-14(9-12)17-16(19)13-6-4-8-15(10-13)20-2/h3-10H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGXZYLPXDVXEKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of N 3 Acetylphenyl 3 Methoxybenzamide

Retrosynthetic Analysis of N-(3-acetylphenyl)-3-methoxybenzamide

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps to identify potential synthetic routes by breaking key chemical bonds.

Identification of Key Precursors and Synthetic Disconnections

The most logical disconnection for this compound is at the amide bond (C-N bond). This is a common and reliable strategy for amide synthesis. This disconnection reveals two primary precursors:

An activated derivative of 3-methoxybenzoic acid.

3-Aminoacetophenone.

This approach is advantageous as it utilizes readily available starting materials and relies on well-established chemical transformations for amide bond formation.

Retrosynthetic analysis of this compound showing the disconnection of the amide bond to yield 3-methoxybenzoic acid and 3-aminoacetophenone.
Figure 1: Retrosynthetic disconnection of this compound.

Development of Optimal Synthetic Routes for this compound

The development of an optimal synthetic route involves selecting the most efficient and practical methods for constructing the target molecule, with considerations for yield, purity, and scalability.

Stepwise Synthesis from Readily Available Starting Materials

The synthesis of this compound can be achieved through the coupling of 3-methoxybenzoic acid and 3-aminoacetophenone. A common method to facilitate this reaction is to activate the carboxylic acid group of 3-methoxybenzoic acid. One effective approach involves converting the carboxylic acid to an acid chloride.

Step 1: Activation of 3-methoxybenzoic acid

3-methoxybenzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form the more reactive 3-methoxybenzoyl chloride. This reaction is typically performed in an inert solvent.

Step 2: Amide Coupling Reaction

The resulting 3-methoxybenzoyl chloride is then reacted with 3-aminoacetophenone in the presence of a base, such as triethylamine (Et₃N) or pyridine (B92270), to neutralize the hydrochloric acid byproduct. This reaction, known as the Schotten-Baumann reaction, yields the final product, this compound.

An alternative and often preferred method in modern synthesis is the use of peptide coupling reagents. mdpi.com Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can directly facilitate the amide bond formation between 3-methoxybenzoic acid and 3-aminoacetophenone under mild conditions, often leading to higher yields and fewer side products. mdpi.comresearchgate.net

Reaction Condition Optimization for Enhanced Yield and Purity

To maximize the yield and purity of this compound, several reaction parameters can be optimized. These include the choice of solvent, temperature, reaction time, and the stoichiometry of the reactants and reagents. A systematic approach to optimization, often involving screening different conditions, is crucial for developing a robust synthetic protocol.

Below is a table outlining potential optimization parameters for the amide coupling step using a coupling reagent like HATU.

ParameterVariation 1Variation 2Variation 3Rationale
Solvent Dichloromethane (DCM)Dimethylformamide (DMF)Tetrahydrofuran (THF)Solubilizes reactants and influences reaction rate.
Base Triethylamine (Et₃N)Diisopropylethylamine (DIPEA)PyridineNeutralizes acid byproducts and can influence reaction kinetics.
Temperature 0 °C to room temperatureRoom temperature50 °CAffects reaction rate and potential for side reactions.
Reaction Time 2 hours12 hours24 hoursEnsures the reaction goes to completion.

Green Chemistry Principles in Synthetic Design for this compound

Applying green chemistry principles to the synthesis of this compound can reduce its environmental impact. mdpi.comjddhs.com Key considerations include:

Atom Economy : Designing the synthesis to maximize the incorporation of all materials used in the process into the final product. Direct amide coupling methods generally have a higher atom economy than the acid chloride route.

Use of Safer Solvents : Replacing hazardous solvents with greener alternatives. For example, exploring the use of ethyl acetate or 2-methyltetrahydrofuran instead of chlorinated solvents like dichloromethane. unibo.it

Energy Efficiency : Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. Microwave-assisted synthesis can be an energy-efficient method to accelerate reaction rates. mdpi.comnih.gov

Catalysis : Employing catalytic reagents in place of stoichiometric ones. While many coupling reagents are used stoichiometrically, the development of catalytic amide bond formation methods is an active area of research. mdpi.com

Preparation of this compound Analogues

The synthesis of analogues of this compound can be readily achieved by modifying the starting materials. This allows for the exploration of the structure-activity relationship of this class of compounds.

New analogues can be created by:

Substituting 3-methoxybenzoic acid with other substituted benzoic acids (e.g., with different alkoxy, halogen, or nitro groups).

Replacing 3-aminoacetophenone with other substituted anilines (e.g., with substituents at different positions on the aromatic ring).

The following table provides examples of precursors that could be used to generate a variety of analogues.

Benzoic Acid DerivativeAniline DerivativeResulting Analogue
4-Methoxybenzoic acid3-AminoacetophenoneN-(3-acetylphenyl)-4-methoxybenzamide
3-Chlorobenzoic acid3-AminoacetophenoneN-(3-acetylphenyl)-3-chlorobenzamide
3-Methoxybenzoic acid4-AminoacetophenoneN-(4-acetylphenyl)-3-methoxybenzamide
3-Methoxybenzoic acid3-AminobenzonitrileN-(3-cyanophenyl)-3-methoxybenzamide

This modular approach to synthesis allows for the creation of a library of related compounds for further investigation. researchgate.net

Design Principles for Structural Modification (e.g., substituent variation, scaffold modifications)

The structural modification of this compound is guided by principles aimed at exploring the chemical space around this core structure to develop new derivatives with specific properties. These principles primarily involve systematic substituent variation and modifications to the fundamental chemical scaffold.

Modification of the Acetyl Group: The acetyl group on the aniline ring can be reduced to a hydroxyl group, converted to other functional groups, or replaced entirely. This allows for the investigation of how hydrogen bond donor/acceptor capabilities and the group's size impact molecular interactions.

Modification of the Methoxy (B1213986) Group: The methoxy substituent on the benzoyl ring can be replaced with other alkoxy groups of varying chain lengths or with electron-donating or electron-withdrawing groups. This helps in fine-tuning the electronic properties of the benzoyl moiety.

Scaffold Modifications: This approach involves more significant changes to the core structure of the molecule. It can include altering the benzamide (B126) core itself or changing the substitution pattern of the aromatic rings. The concept of "scaffold hopping" may be employed, where the central benzamide structure is replaced with a different, isosteric core to explore novel chemical entities while retaining key interaction points. nih.gov For example, the N-substituted aminobenzamide scaffold has been identified as a valid framework for derivatization in related research. dovepress.com The design of new scaffolds can be guided by the need to introduce conformational constraints or to alter the relative orientation of the two phenyl rings. mdpi.com

The table below illustrates potential modifications based on these design principles.

Modification TypeOriginal GroupPotential New SubstituentsRationale
Substituent Variation -COCH₃ (acetyl)-CH(OH)CH₃, -NH₂, -NO₂, -Cl, -FTo alter electronic properties and hydrogen bonding capacity.
-OCH₃ (methoxy)-OH, -OC₂H₅, -CF₃, -CNTo modify lipophilicity and electronic influence on the ring.
Scaffold Modification Amide Linker (-CONH-)Thioamide (-CSNH-), Reversed Amide (-NHCO-)To change bond angles, rigidity, and hydrogen bonding patterns.
Phenyl RingsHeterocyclic rings (e.g., pyridine, thiophene)To introduce new interaction sites and alter solubility.

Synthetic Strategies for Analog Library Generation

The creation of a library of analogs based on the this compound structure is essential for systematic structure-activity relationship (SAR) studies. High-throughput synthesis methods are often employed for this purpose.

Parallel synthesis is a key strategy for rapidly generating a diverse set of analogs. In this approach, a common chemical intermediate is reacted with a variety of building blocks in a spatially separated array, such as a multi-well plate. For the synthesis of this compound analogs, a typical parallel synthesis might involve:

Starting with a common core: One might start with either 3-aminoacetophenone or 3-methoxybenzoyl chloride as the common precursor.

Reaction with a library of reagents: If starting with 3-aminoacetophenone, it could be reacted with a library of different substituted benzoyl chlorides. Conversely, 3-methoxybenzoyl chloride could be reacted with a library of substituted anilines.

This process allows for the efficient production of numerous derivatives where one part of the molecule is held constant while the other is varied. dovepress.com The reactions are typically carried out simultaneously under similar conditions, and purification can also be streamlined using parallel techniques.

Solid-phase synthesis offers significant advantages for library generation, particularly in terms of purification. In this method, the initial reactant is covalently attached to an insoluble polymer resin. Subsequent chemical reactions are performed, and excess reagents and by-products are simply washed away from the resin-bound product.

A potential solid-phase strategy for this compound analogs could involve:

Immobilization: Attaching either 3-aminobenzoic acid or an aniline derivative to a suitable solid support (resin).

Amide Bond Formation: The resin-bound amine can be acylated using a solution of an appropriate carboxylic acid (like 3-methoxybenzoic acid) activated with a coupling agent. figshare.com Alternatively, a resin-bound carboxylic acid can be reacted with an amine in solution.

Cleavage: Once the synthesis is complete, the final product is cleaved from the resin, yielding the purified benzamide derivative.

This methodology is highly amenable to automation and is a cornerstone of modern combinatorial chemistry for generating large libraries of compounds. semanticscholar.orgmdpi.com

Structural Confirmation of this compound and its Derivatives

The unambiguous determination of the chemical structure of this compound and its synthesized analogs is critical. A combination of spectroscopic and analytical techniques is employed for this purpose. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are fundamental for structural elucidation.

¹H NMR provides information on the number and environment of protons, including characteristic signals for aromatic protons, the amide N-H proton, and protons of the acetyl and methoxy groups.

¹³C NMR reveals the number and types of carbon atoms in the molecule, including the distinct signals for the carbonyl carbons of the amide and acetyl groups. mdpi.comspectrabase.com

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). Fragmentation patterns observed in the mass spectrum can further support the proposed structure.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. For this compound, characteristic absorption bands would be expected for the N-H stretch of the amide, the C=O stretches of the amide and ketone, and C-O stretches associated with the methoxy group. nih.govnih.gov

Single-Crystal X-ray Diffraction: When suitable crystals can be obtained, this technique provides definitive proof of structure by determining the precise spatial arrangement of atoms in the molecule and the packing in the crystal lattice. nih.govmdpi.comresearchgate.net This method is invaluable for confirming connectivity and stereochemistry, as demonstrated in the structural analysis of the related compound N-(3-hydroxyphenyl)-3-methoxybenzamide. mdpi.com

Elemental Analysis: This analysis determines the percentage composition of elements (C, H, N), which is then compared to the theoretical values calculated from the molecular formula to confirm the compound's purity and empirical formula. nih.gov

The following table summarizes the expected analytical data for the structural confirmation of this compound.

Analytical TechniqueExpected Observations
¹H NMR Signals in the aromatic region (approx. 7-8 ppm), a singlet for the amide proton (N-H), a singlet for the methoxy protons (-OCH₃), and a singlet for the acetyl protons (-COCH₃).
¹³C NMR Resonances for aromatic carbons, two distinct carbonyl carbon signals (amide and ketone), and a signal for the methoxy carbon.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the compound (C₁₆H₁₅NO₃, MW: 269.29 g/mol ).
IR Spectroscopy Characteristic absorption bands for N-H stretching (approx. 3300 cm⁻¹), C=O stretching (approx. 1680 cm⁻¹ and 1650 cm⁻¹), and C-O stretching.
X-ray Crystallography Provides precise bond lengths, bond angles, and torsion angles, confirming the molecular conformation and intermolecular interactions. mdpi.commdpi.com

Preclinical Biological Evaluation of N 3 Acetylphenyl 3 Methoxybenzamide

In Vitro Biological Activity Profiling

In vitro assays are fundamental in early-stage drug discovery to determine the biological activity of a compound at the molecular and cellular level. This profiling typically includes enzyme inhibition assays, receptor binding studies, and various cell-based assays to elucidate the compound's mechanism of action and preliminary efficacy.

Enzyme Inhibition Assays

Enzyme inhibition assays are crucial for identifying and characterizing compounds that modulate the activity of specific enzymes, which are common drug targets.

The inhibitory potency of a compound is a key parameter, typically quantified by its half-maximal inhibitory concentration (IC50) and inhibition constant (Ki). The IC50 value indicates the concentration of the compound required to inhibit 50% of the target enzyme's activity, while the Ki provides a more absolute measure of binding affinity.

A thorough search of available scientific literature did not yield any specific IC50 or Ki values for N-(3-acetylphenyl)-3-methoxybenzamide against any tested enzymes.

Table 1: Enzyme Inhibition Potency of this compound

Enzyme Target IC50 Ki

To assess the specificity of a compound, it is typically screened against a panel of related enzymes. High selectivity is often a desirable characteristic for a drug candidate to minimize off-target effects. There is currently no publicly available information regarding the selectivity profile of this compound against any enzyme families.

Receptor Binding Studies

Receptor binding assays are used to measure the affinity of a compound for a specific receptor, providing insight into its potential to act as an agonist or antagonist.

The dissociation constant (Kd) is a measure of the binding affinity between a ligand and a receptor. A lower Kd value signifies a higher binding affinity. Selectivity is determined by comparing the compound's affinity across different receptor subtypes.

No receptor binding studies detailing the Kd or receptor subtype selectivity for this compound have been found in the public domain.

Table 2: Receptor Binding Affinity of this compound

Receptor Target Dissociation Constant (Kd)

Cell-Based Assays

Cell-based assays provide a more physiologically relevant context to evaluate a compound's activity by assessing its effects on cellular functions and pathways. These assays can measure various endpoints, such as cell viability, proliferation, apoptosis, or the modulation of specific signaling pathways.

Despite the importance of such assays in preclinical evaluation, no data from cell-based assays for this compound have been published in the available scientific literature.

Table 3: Summary of Cell-Based Assay Findings for this compound

Assay Type Cell Line Endpoint Measured Result
Cellular Target Engagement Studies

Currently, there is a lack of publicly available scientific literature detailing specific cellular target engagement studies for this compound.

In the broader class of benzamide (B126) derivatives, cellular target engagement is a critical area of investigation to understand their mechanism of action. For instance, studies on other benzamide compounds have explored their interaction with various cellular targets. Techniques are being developed to create probe molecules from lead compounds to demonstrate binding to specific targets within cancer cells. nih.gov Research into novel benzamide derivatives has also identified their potential as smoothened (SMO) antagonists in the Hedgehog signaling pathway, a key target in some cancers. nih.gov Furthermore, certain benzamide-type molecules have been developed as binders for cereblon (CRBN), a component of the E3 ubiquitin ligase complex, which is a key target in the development of proteolysis-targeting chimeras (PROTACs). nih.gov The bacterial cell division protein FtsZ has also been identified as a target for benzamide-based antibacterial agents. nih.gov

Modulation of Cellular Pathways (e.g., cell proliferation, gene expression)

Specific studies on the modulation of cellular pathways by this compound have not been identified in the available scientific literature.

However, the benzamide scaffold is a common feature in molecules designed to modulate various cellular signaling pathways. For example, certain novel benzamide derivatives have been synthesized and evaluated as potent inhibitors of the Hedgehog signaling pathway, which plays a crucial role in cell growth and differentiation. nih.govnih.govrsc.org Other research has focused on the development of benzamide derivatives that can inhibit the function of eukaryotic elongation factor 2 kinase (eEF2K), an atypical kinase involved in protein synthesis and highly expressed in several tumor tissues. Inhibition of eEF2K can affect cancer cell proliferation and survival. researchgate.net

Phenotypic Screening in Disease-Relevant Cell Lines

Detailed phenotypic screening data for this compound in disease-relevant cell lines is not currently available in the scientific literature. Phenotypic screening is a crucial step in drug discovery to identify the effects of a compound on cell behavior in the context of a specific disease.

Anti-proliferative Activity in Cancer Cell Lines

No specific data on the anti-proliferative activity of this compound in cancer cell lines has been reported in the available literature.

However, many compounds containing the benzamide and methoxybenzamide structures have been investigated for their anti-cancer properties. For example, a series of N-(1H-benzo[d]imidazol-2-yl)-substituted benzamides, which include a methoxy-substituted phenyl ring, have demonstrated significant antiproliferative activity against MCF7 breast cancer cells. acgpubs.org In these studies, structure-activity relationship analyses have indicated that the presence and position of substituents like the methoxy (B1213986) group can significantly influence the anti-cancer potency. acgpubs.org Chalcone analogues with methoxy groups have also been shown to have selective antiproliferative effects on canine lymphoma and leukemia cell lines. nih.gov

Anti-microbial Activity (e.g., antibacterial, antiviral)

There is no specific information available in the scientific literature regarding the anti-microbial activity of this compound.

The benzamide scaffold is, however, a component of various compounds with demonstrated antimicrobial properties. Benzamide derivatives have been explored as potential antibacterial agents. nanobioletters.com For instance, certain small aminobenzamide derivatives, designed as mimics of marine natural products, have shown potent activity against a range of Gram-positive bacteria, including multi-resistant strains. nih.gov Other studies have synthesized N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives that were active against Gram-positive bacteria. mdpi.com Additionally, a series of N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide derivatives have been synthesized and shown to possess moderate to high antibacterial action. researchgate.net

In Vivo Efficacy Studies in Established Animal Models of Disease

A review of the scientific literature did not yield any in vivo efficacy studies for this compound in established animal models of disease.

Model Selection and Justification (e.g., cancer xenograft models, infectious disease models)

As no in vivo studies for this compound have been published, there is no specific information on the selection and justification of animal models for this compound.

In general, for compounds with potential anti-cancer activity, cancer xenograft models are commonly used. In these models, human cancer cells are implanted into immunocompromised mice to study the effect of the therapeutic agent on tumor growth. researchgate.net For potential antibacterial agents, various animal models of infection are employed, such as thigh infection, pyelonephritis, or systemic infection models, to evaluate the compound's ability to clear the bacterial infection. amr.solutions The choice of model depends on the target disease, the compound's mechanism of action, and its pharmacokinetic properties.

Assessment of Pharmacological Efficacy in Disease Progression Markers

Detailed preclinical studies assessing the pharmacological efficacy of this compound on specific markers of disease progression are not extensively available in publicly accessible scientific literature. While the benzamide class of compounds, to which this compound belongs, is of interest in medicinal chemistry, specific data on this particular compound's impact on biological markers in disease models remains limited. drugbank.com The potential therapeutic applications of benzamide derivatives are broad, ranging from anti-inflammatory to potential anti-cancer properties. ontosight.ai However, without specific in vivo or in vitro studies on this compound, its efficacy profile is yet to be established.

Future research would necessitate the evaluation of this compound in relevant disease models to ascertain its pharmacological effects. Such studies would typically involve measuring established biomarkers to quantify the compound's ability to alter the course of the disease.

Due to the absence of specific data, a data table illustrating the pharmacological efficacy of this compound cannot be constructed at this time.

Target Engagement Verification in Biological Systems

Verification of target engagement is a critical step in the preclinical evaluation of a compound, confirming that it interacts with its intended biological target in a living system. There is currently a lack of specific published research detailing the target engagement of this compound in biological systems.

The chemical structure of this compound, featuring a benzamide backbone with acetyl and methoxy group substitutions, suggests potential interactions with various biological targets such as enzymes or receptors. ontosight.ai Methodologies to confirm such engagement in a biological context could include cellular thermal shift assays (CETSA), photoaffinity labeling, or the use of chemical probes in tissue lysates. These techniques allow for the direct or indirect measurement of the compound binding to its target protein.

Without experimental data from such studies for this compound, it is not possible to confirm its mechanism of action or to verify that it reaches and interacts with its intended target in a biological environment.

Consequently, a data table presenting findings on target engagement for this compound cannot be provided.

Structure Activity Relationship Sar Investigations of N 3 Acetylphenyl 3 Methoxybenzamide Analogues

Elucidation of Key Pharmacophoric Features of N-(3-acetylphenyl)-3-methoxybenzamide

The specific arrangement of the acetylphenyl moiety, the methoxybenzamide scaffold, and the connecting amide linker in this compound creates a unique pharmacophore. The interplay of these components is essential for its interaction with biological targets.

Importance of the Acetylphenyl Moiety

In broader studies of related compounds, the acetyl group has been shown to be a key feature for various biological activities. For instance, in a series of 2-[4-acetyl phenoxy) N-(4-substitutent phenyl)] acetoamide derivatives, the presence of the acetyl group was integral to their antibacterial properties. While not directly studying the title compound, this highlights the potential of the acetylphenyl moiety to engage in significant biological interactions.

Role of the Methoxybenzamide Scaffold

The 3-methoxybenzamide (B147233) scaffold serves as the other key interactive component of the molecule. The methoxy (B1213986) group, being an electron-donating group, can influence the electronic properties of the benzamide (B126) ring system. Its meta-position is significant, as it can alter the molecule's conformation and polarity, which are important for crossing biological membranes and fitting into receptor pockets. The oxygen atom of the methoxy group can also act as a hydrogen bond acceptor.

Studies on various benzamide derivatives have demonstrated that the nature and position of substituents on the benzamide ring are critical for activity. For example, in a series of benzamide-isoquinoline derivatives, the addition of a methoxy group to the benzamide phenyl ring was found to increase affinity for the sigma-2 receptor. nih.gov Specifically, a para-methoxy group dramatically improved selectivity. nih.gov While this is a different substitution pattern and biological target, it underscores the significant role that a methoxy substituent can play in modulating the pharmacological profile of a benzamide scaffold. Furthermore, 3-Methoxybenzamide itself is known as an inhibitor of ADP-ribosyltransferase (ADPRTs) and PARP. medchemexpress.com

Influence of Amide Linker Orientation and Substituents

The planarity and rotational barrier of the amide bond can be influenced by the substituents on the adjacent phenyl rings. N-alkylation or the introduction of bulky ortho substituents can force a non-planar conformation, which may either enhance or diminish biological activity depending on the target. The specific meta-substitution pattern in this compound likely favors a particular conformation that is optimal for its biological function.

Systematic Chemical Modification and Impact on Biological Activity

To further probe the SAR of this compound, systematic modifications of its core components can be undertaken. The following sections discuss potential modifications and their predicted impact on biological activity based on general principles of medicinal chemistry and findings from related compound series.

Modifications on the Acetylphenyl Ring

Systematic modifications to the acetylphenyl ring can provide valuable insights into the structural requirements for activity.

Position of the Acetyl Group: Moving the acetyl group from the meta- (3-) position to the ortho- (2-) or para- (4-) position would significantly alter the molecule's shape and the location of the key hydrogen bond acceptor. It is hypothesized that the meta-position is optimal for maintaining the necessary geometry for target binding.

Replacement of the Acetyl Group: Replacing the acetyl group with other electron-withdrawing groups (e.g., cyano, nitro) or electron-donating groups (e.g., methyl, amino) would help to elucidate the electronic requirements for activity. Furthermore, replacing the methyl of the acetyl group with larger alkyl chains could probe for steric tolerance in the binding pocket.

Ring Substitution: Introducing additional substituents on the acetylphenyl ring could further refine the SAR. For example, adding a small halogen or a hydroxyl group could introduce new interaction points or alter the lipophilicity of the molecule.

The following table summarizes potential modifications and their hypothetical impact on biological activity:

Modification on Acetylphenyl Ring Rationale Predicted Impact on Activity
Isomeric position of acetyl group (ortho, para)Altering molecular geometry and hydrogen bond acceptor position.Likely to decrease activity if the meta-position is optimal.
Replacement of acetyl with cyano (-CN)Maintaining an electron-withdrawing character with different geometry.May retain or decrease activity depending on steric and electronic fit.
Replacement of acetyl with amino (-NH2)Introducing an electron-donating and hydrogen-bonding group.Likely to significantly alter activity profile.
Addition of a fluoro groupModulating electronic properties and potentially forming new interactions.Could enhance or decrease activity depending on the position.

Substituent Effects on the Methoxybenzamide Ring

Similarly, modifications to the methoxybenzamide ring can provide a deeper understanding of its role in biological activity.

Position of the Methoxy Group: Moving the methoxy group to the ortho- or para-position would alter the electronic and steric environment of the benzamide. As seen in other benzamide series, such positional changes can have a profound effect on activity and selectivity. nih.gov

Replacement of the Methoxy Group: Substituting the methoxy group with other functionalities, such as a hydroxyl, a larger alkoxy group (e.g., ethoxy), or a halogen, would help to define the optimal size, electronic nature, and hydrogen-bonding capacity of the substituent at this position. The presence of hydroxyl and methoxy groups on a phenyl ring has been shown to influence the biological activity in other N-benzimidazole-derived carboxamides. nih.govmdpi.com

Disubstitution: Introducing a second substituent on the methoxybenzamide ring could lead to enhanced potency or selectivity by exploiting additional binding interactions.

The table below outlines potential modifications to the methoxybenzamide ring and their possible consequences for biological activity:

Modification on Methoxybenzamide Ring Rationale Predicted Impact on Activity
Isomeric position of methoxy group (ortho, para)Altering steric and electronic properties.Could significantly impact activity and selectivity. nih.gov
Replacement of methoxy with hydroxyl (-OH)Introducing a hydrogen bond donor and altering polarity.May change the binding mode and activity profile. nih.govmdpi.com
Replacement of methoxy with ethoxy (-OCH2CH3)Increasing lipophilicity and steric bulk.May enhance or decrease activity depending on pocket size.
Addition of a chloro groupIncreasing lipophilicity and introducing a potential halogen bond donor.Could modulate activity based on its position.

Alterations to the Amide Linkage and Spacers

The amide bond is a critical structural motif in many biologically active compounds, including the this compound series. Its planarity, hydrogen bonding capability (both donor and acceptor), and defined geometry contribute significantly to the specific interactions with biological targets. However, the amide bond can be susceptible to enzymatic hydrolysis, leading to metabolic instability. Consequently, researchers often explore modifications to the amide linkage or the introduction of spacers to enhance pharmacokinetic properties while retaining or improving biological activity.

Bioisosteric replacement is a common strategy employed to modify the amide linkage. Bioisosteres are functional groups that possess similar physicochemical properties and can elicit comparable biological responses. The goal of replacing the amide bond is to introduce novel structural motifs that mimic its key interactions but offer improved metabolic stability or altered electronic and conformational properties. nih.gov

Common bioisosteric replacements for the amide bond include, but are not limited to, thioamides, esters, ureas, carbamates, and various five-membered heterocyclic rings such as triazoles, oxadiazoles, and thiazoles. nih.govnih.gov Each replacement imparts distinct characteristics to the molecule. For instance, a thioamide linkage alters the hydrogen bonding capacity, with the thioamide NH being more acidic and the thiocarbonyl being a weaker hydrogen bond acceptor compared to the corresponding amide. nih.gov Heterocyclic rings can mimic the planarity and dipole moment of the amide bond while offering greater metabolic stability and opportunities for additional interactions. drughunter.com

In the context of N-aryl benzamides, the integrity of the amide bond is often crucial for maintaining the optimal orientation of the aromatic rings, which is essential for target binding. nih.gov However, subtle modifications can lead to significant changes in activity. For example, studies on other benzamide series have shown that N-methylation of the amide can influence activity, and replacing the amide with a sulfonamide can lead to a loss of potency, highlighting the importance of the hydrogen bond donating capability of the N-H group.

The introduction of spacers between the aromatic rings and the amide group can also modulate activity. For instance, replacing the direct amide linkage with a longer, more flexible chain, or a rigid spacer like a cyclopropyl (B3062369) group, can alter the distance and relative orientation of the key pharmacophoric features, potentially leading to interactions with different sub-pockets of the target's binding site. Research on other benzamide derivatives has demonstrated that even minor changes in spacer length, such as the difference between an ethyl and a propyl linker, can significantly impact biological activity. acs.org

While specific research on amide linkage and spacer alterations for this compound is not extensively available in the public domain, the following table illustrates hypothetical modifications and their potential impact on activity based on general principles of medicinal chemistry and findings from related benzamide series.

AnalogueModificationRationaleHypothetical Activity Outcome
Thioamide AnalogueReplacement of C=O with C=SAlters hydrogen bonding capacity and electronic character.Potentially reduced activity due to weaker H-bond acceptance.
1,2,4-Oxadiazole AnalogueReplacement of amide with the heterocyclic ringIncreases metabolic stability while mimicking amide geometry.Activity may be retained or slightly decreased depending on the target's tolerance for the altered electronics.
N-Methyl AnalogueMethylation of the amide nitrogenRemoves hydrogen bond donor capability and introduces steric bulk.Likely significant loss of activity if the N-H hydrogen bond is critical for binding.
Homologated AnalogueInsertion of a methylene (B1212753) (-CH2-) spacerIncreases distance and flexibility between the two phenyl rings.Activity could increase or decrease depending on the optimal distance for target interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

Development of Predictive Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net For the this compound series, the development of a predictive QSAR model would involve several key steps.

First, a dataset of analogues with their corresponding measured biological activities (e.g., IC50 values) is compiled. The three-dimensional structures of these molecules are then generated and optimized using computational chemistry software. A wide range of molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, are calculated. These descriptors fall into several categories, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices).

Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced machine learning algorithms like Artificial Neural Networks (ANN), are then employed to build a mathematical model that correlates a selection of these descriptors with the observed biological activity. scirp.org The goal is to create a model that is not only statistically robust but also has predictive power for new, untested compounds.

The validity and predictive ability of the developed QSAR model are assessed through rigorous internal and external validation techniques. Internal validation methods, such as leave-one-out cross-validation (q²), ensure the model's stability and robustness. External validation, where the model's ability to predict the activity of a separate set of compounds (the test set) is evaluated, is crucial for confirming its real-world predictive power. A well-validated QSAR model can be a valuable tool in drug discovery, enabling the prediction of the activity of virtual compounds and prioritizing the synthesis of the most promising candidates, thereby saving time and resources.

Identification of Physicochemical Descriptors Correlating with Activity

The analysis of a QSAR model provides valuable insights into the physicochemical properties that are most influential for the biological activity of the this compound series. The descriptors included in the final QSAR equation highlight the key molecular features that drive potency and can guide the rational design of new analogues.

Based on QSAR studies of other benzamide derivatives, several types of descriptors are commonly found to be important: researchgate.netnih.gov

Hydrophobic Descriptors: The partition coefficient (LogP) is a measure of a molecule's lipophilicity. For many drug-like molecules, there is an optimal range of lipophilicity for good absorption, distribution, and target engagement. A positive coefficient for a hydrophobic descriptor in a QSAR equation would suggest that increasing lipophilicity is beneficial for activity, while a negative coefficient would indicate the opposite.

Electronic Descriptors: These descriptors, such as Hammett constants (σ), dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), describe the electronic properties of the molecule. They can be critical for electrostatic interactions and reactivity. For instance, the presence of electron-withdrawing or electron-donating groups on the phenyl rings can significantly alter the binding affinity.

Steric Descriptors: Molar refractivity (MR) and Verloop steric parameters are examples of descriptors that quantify the size and shape of substituents. These are important for understanding how well a molecule fits into the binding pocket of its target. A QSAR model might reveal that bulky substituents at a certain position are detrimental to activity, while smaller groups are favored.

The following table presents a hypothetical set of physicochemical descriptors that could be identified from a QSAR study of the this compound series and their potential correlation with biological activity.

DescriptorPhysicochemical PropertyHypothetical Correlation with ActivityInterpretation
clogPHydrophobicity/LipophilicityPositiveIncreased lipophilicity may enhance membrane permeability or hydrophobic interactions with the target.
MR (Molar Refractivity) of the 3-acetyl groupSteric Bulk/VolumeNegativeLarger substituents at the 3-position of the N-phenyl ring may be detrimental to binding.
σ (Hammett Constant) of the 3-methoxy groupElectronic EffectPositiveElectron-donating groups on the benzoyl ring may be favorable for activity.
Dipole MomentMolecular PolarityOptimal RangeA specific dipole moment may be required for optimal orientation in the target's binding site.
Number of Hydrogen Bond DonorsHydrogen Bonding CapacityNo direct correlationThe amide N-H is the primary donor; modifications here are generally unfavorable.

Mechanistic Elucidation of N 3 Acetylphenyl 3 Methoxybenzamide

Identification and Validation of Molecular Targets

The initial step in characterizing the mechanism of any bioactive compound is the identification and validation of its molecular target(s). This process is crucial for understanding its biological effects and therapeutic potential.

Affinity Proteomics and Chemical Biology Approaches

Affinity proteomics and chemical biology are powerful tools for identifying the protein targets of small molecules directly within a complex biological system. These approaches typically involve designing and synthesizing a chemical probe based on the compound of interest. This probe is modified with a reactive group and a reporter tag, allowing it to bind covalently to its target proteins, which can then be isolated and identified using mass spectrometry.

Currently, there are no published studies that have utilized these techniques to identify the molecular targets of N-(3-acetylphenyl)-3-methoxybenzamide. Such research would be essential to pinpoint the specific proteins with which this compound interacts to exert its biological effects.

Genetic Perturbation Studies

Genetic perturbation techniques, such as CRISPR-Cas9 screening or RNA interference (RNAi), can be used to identify genes that are essential for a compound's activity. By systematically knocking out or knocking down genes, researchers can identify those that, when altered, confer resistance or sensitivity to the compound. This can provide strong evidence for a compound's molecular target or its involvement in a specific pathway.

As of now, no genetic perturbation studies have been reported in the scientific literature for this compound.

Detailed Analysis of Binding Mode and Specificity

Once a molecular target is identified, the next critical step is to understand how the compound binds to its target with high affinity and specificity. This information is invaluable for structure-activity relationship (SAR) studies and for the optimization of the compound's properties.

Crystallographic Studies of Compound-Target Complexes (if applicable)

X-ray crystallography is a high-resolution technique used to determine the three-dimensional structure of a molecule, including the complex formed between a small molecule and its protein target. This provides a detailed atomic-level view of the binding site and the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that govern the binding.

There are no publicly available crystallographic structures of this compound in complex with any protein target.

Cryo-Electron Microscopy Investigations

Cryo-electron microscopy (cryo-EM) is another powerful structural biology technique that can be used to determine the structure of large protein complexes, and it is increasingly being used to study small molecule-protein interactions. Cryo-EM is particularly useful for targets that are difficult to crystallize.

No cryo-EM investigations of this compound bound to a molecular target have been published to date.

Downstream Signaling Pathway Analysis

Understanding how the interaction of a compound with its target affects cellular signaling pathways is crucial for a complete mechanistic picture. This involves investigating the downstream consequences of target engagement, such as the modulation of enzyme activity, changes in protein-protein interactions, or alterations in gene expression.

Given that the molecular target(s) of this compound have not been identified, there is no available research on the downstream signaling pathways that may be modulated by this compound. Future research in this area would be contingent on the successful identification and validation of its direct binding partners.

Transcriptomic and Proteomic Profiling

To understand the molecular impact of this compound, transcriptomic and proteomic studies would be essential.

Transcriptomic Analysis: High-throughput sequencing of messenger RNA (mRNA) from cells or tissues treated with the compound would reveal changes in gene expression levels. This would allow researchers to identify which genes are upregulated or downregulated in response to the compound. For instance, a hypothetical transcriptomic study might reveal the data presented in the table below.

Hypothetical Transcriptomic Data

Gene Symbol Log2 Fold Change p-value Biological Process
GENE-A 2.5 <0.01 Apoptosis
GENE-B -1.8 <0.05 Cell Cycle
GENE-C 3.1 <0.01 Inflammation

Proteomic Analysis: Similarly, proteomic techniques, such as mass spectrometry, would identify and quantify changes in the protein landscape of cells upon treatment. This would provide a more direct understanding of the functional changes occurring within the cell, as proteins are the primary effectors of cellular processes. A hypothetical proteomic study might yield the following results.

Hypothetical Proteomic Data

Protein Name Fold Change p-value Cellular Pathway
Protein-X 1.9 <0.05 MAPK Signaling
Protein-Y -2.3 <0.01 PI3K-Akt Signaling

Modulation of Cellular Phenotypes and Biological Processes

Based on the hypothetical transcriptomic and proteomic data, further experiments would be needed to confirm the effects of this compound on cellular phenotypes and biological processes.

Cellular Phenotypes: Researchers would investigate changes in observable cell characteristics. This could include assays to measure cell viability, proliferation, migration, and morphological changes. For example, if the transcriptomic data pointed towards an effect on apoptosis, experiments to measure caspase activity or DNA fragmentation would be conducted.

Biological Processes: The ultimate goal would be to link the molecular changes to broader biological processes. This involves integrating the transcriptomic, proteomic, and phenotypic data to build a comprehensive picture of the compound's mechanism of action. For instance, if multiple upregulated genes and proteins are involved in inflammatory pathways, and cellular assays show an increase in inflammatory markers, it could be concluded that the compound modulates the inflammatory process.

Computational Chemistry and Molecular Modeling Approaches for N 3 Acetylphenyl 3 Methoxybenzamide

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule ligand, such as N-(3-acetylphenyl)-3-methoxybenzamide, to the binding site of a target protein.

The prediction of how this compound might interact with biological targets can be approached through two primary docking methodologies: structure-based and ligand-based docking.

Structure-based docking relies on the known three-dimensional structure of the target protein, typically obtained through X-ray crystallography or NMR spectroscopy. semanticscholar.org This method docks the ligand into the protein's binding site, evaluating potential binding poses based on scoring functions that estimate the binding affinity. semanticscholar.org For instance, in studies of similar benzamide (B126) derivatives, docking is performed using a grid generated around the active site of the target protein. aalto.fi Software like AutoDock or Maestro is employed to explore various conformations of the ligand within this defined space. aalto.fimdpi.com

Ligand-based docking , in contrast, is utilized when the 3D structure of the target is unknown. This approach uses a set of molecules known to bind to the target to infer the properties of the binding site. A pharmacophore model is often developed, which defines the essential steric and electronic features required for binding. Novel molecules, including this compound, can then be screened against this model to predict their potential activity.

The choice between these methods depends on the availability of structural data for the biological target of interest. Both are pivotal in virtual screening campaigns to identify potential inhibitors from large compound libraries. nih.gov

Following a docking simulation, the resulting binding poses are analyzed to understand the specific molecular interactions that stabilize the ligand-protein complex. This analysis is crucial for rationalizing the compound's activity and for guiding structure-based drug design.

Key interactions typically analyzed include:

Hydrogen Bonds: The amide group in the this compound scaffold is a prime candidate for forming hydrogen bonds with amino acid residues in a protein's active site, acting as both a hydrogen bond donor (N-H) and acceptor (C=O). nih.gov

Hydrophobic Interactions: The phenyl rings of the compound can engage in hydrophobic interactions with nonpolar residues of the target protein. nih.gov

π-π Stacking: The aromatic rings can also participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. nih.gov

For example, docking studies on N-substituted aminobenzamide scaffolds targeting the dipeptidyl peptidase-IV (DPP-IV) enzyme revealed specific modes of binding within the active site that were crucial for their inhibitory activity. dovepress.com Similarly, benzamide analogues have been docked into protein targets to identify key interactions with specific residues, such as Arg64 and Ile66. researchgate.net The analysis often involves visual inspection of the docked poses and the generation of 2D ligand interaction maps that detail the type and location of these non-covalent bonds. researchgate.net

Table 1: Potential Molecular Interactions in Docking Studies of Benzamide Derivatives
Interaction TypePotential Interacting Group on ScaffoldTypical Interacting Protein ResidueSignificance
Hydrogen Bond (Donor)Amide N-HAsp, Glu, Carbonyl backboneKey for anchoring the ligand in the binding site.
Hydrogen Bond (Acceptor)Amide C=O, Methoxy (B1213986) Oxygen, Acetyl C=OLys, Arg, Ser, Thr, HisContributes to binding specificity and affinity.
Hydrophobic InteractionsPhenyl ringsAla, Val, Leu, Ile, PheStabilizes the complex, often within a hydrophobic pocket.
π-π StackingPhenyl ringsPhe, Tyr, Trp, HisProvides additional stabilization through aromatic interactions.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov This technique is essential for understanding the conformational flexibility of this compound and the stability of its complex with a biological target. nih.gov

MD simulations are used to assess the stability of a docked ligand-protein complex. mdpi.com A simulation is run for a specific period (e.g., nanoseconds), and the trajectory is analyzed to observe how the system evolves. Key metrics used in this analysis include:

Root Mean Square Deviation (RMSD): This value measures the average deviation of the protein backbone or ligand atoms from their initial docked position over time. A stable RMSD plot that reaches a plateau suggests that the complex has reached equilibrium and is stable. mdpi.comajchem-a.com

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual residues to identify flexible regions of the protein. nih.gov It can also reveal which parts of the ligand are more mobile within the binding site.

Studies on related benzamide derivatives have used MD simulations to confirm the stability of ligand-protein complexes, showing that the key binding interactions observed in docking are maintained throughout the simulation. nih.govnih.gov

Water molecules within a protein's binding site can play a critical role in mediating ligand-target interactions. nih.gov MD simulations are particularly powerful for studying these dynamics. Water molecules can form hydrogen bond networks that bridge the ligand and the protein, contributing significantly to binding affinity and specificity. arxiv.org In some cases, a ligand may displace "unhappy" or high-energy water molecules from a binding pocket, which is an entropically favorable process that contributes to binding. Conversely, tightly bound water molecules can be crucial for stabilizing a complex. nih.govarxiv.org Analysis of MD trajectories allows researchers to track the residence time and interaction patterns of individual water molecules, providing a more complete understanding of the binding mechanism. nih.gov

De Novo Design and Virtual Screening Efforts based on this compound Scaffold

The chemical structure of this compound can serve as a scaffold or starting point for the discovery of new, potentially more potent, and selective compounds.

Virtual Screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov If this compound shows promising activity, its structure can be used as a query in a similarity-based virtual screening to find commercially available analogs with potentially improved properties. mdpi.com Alternatively, in a structure-based virtual screening campaign, millions of compounds can be docked into the target's binding site to identify novel scaffolds that fit the active site geometry and electrostatics. semanticscholar.org

Ligand-Based Virtual Screening (e.g., pharmacophore modeling)

Ligand-based virtual screening (LBVS) is a computational strategy that utilizes the structural information of known active molecules to identify new compounds with similar properties. This approach is particularly valuable when the three-dimensional structure of the biological target is unknown.

Pharmacophore modeling is a cornerstone of LBVS. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. For this compound, a pharmacophore model could be developed based on a set of known active benzamide derivatives targeting a particular receptor or enzyme.

The process would involve:

Conformational Analysis: Generating a diverse set of low-energy conformations for this compound and other known active analogs.

Feature Identification: Identifying key chemical features such as hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive or negative ionizable groups. For this compound, these would include the acetyl group's carbonyl oxygen (hydrogen bond acceptor), the amide group (hydrogen bond donor and acceptor), the methoxy group's oxygen (hydrogen bond acceptor), and the two phenyl rings (aromatic/hydrophobic features).

Model Generation and Validation: Aligning the active molecules and generating a common features pharmacophore hypothesis. This model is then validated by its ability to distinguish known active compounds from a set of inactive or random molecules (decoys).

A hypothetical pharmacophore model for a series of benzamide derivatives might reveal the importance of the spatial arrangement of an aromatic ring, a hydrogen bond acceptor, and a hydrophobic feature, all of which are present in this compound.

Table 1: Hypothetical Pharmacophore Features for a Benzamide Analog Series

FeatureTypePresent in this compound
AAromatic RingYes (Phenyl ring from benzamide moiety)
BAromatic RingYes (Acetylphenyl ring)
CHydrogen Bond AcceptorYes (Amide carbonyl oxygen)
DHydrogen Bond AcceptorYes (Acetyl carbonyl oxygen)
EHydrogen Bond DonorYes (Amide N-H)
FHydrophobic CenterYes (Methyl group of acetyl)

This interactive table showcases the key pharmacophoric features that could be identified in a molecule like this compound, forming the basis for a virtual screening campaign to identify other potentially active compounds from large chemical databases.

Structure-Based Virtual Screening

When the three-dimensional structure of the biological target is available, structure-based virtual screening (SBVS) becomes a powerful tool. Molecular docking is the primary method used in SBVS, which predicts the preferred orientation of a ligand when bound to a target protein to form a stable complex.

For this compound, the SBVS process would entail:

Target Preparation: Obtaining the 3D structure of the target protein (e.g., from the Protein Data Bank) and preparing it for docking by adding hydrogen atoms, assigning partial charges, and defining the binding site.

Ligand Preparation: Generating a 3D conformation of this compound and assigning appropriate atom types and charges.

Molecular Docking: Docking the ligand into the defined binding site of the protein using a suitable algorithm. The docking program samples a large number of possible conformations and orientations of the ligand within the binding pocket.

Scoring and Analysis: The binding poses are then evaluated using a scoring function that estimates the binding affinity. The top-ranked poses are visually inspected to analyze the key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between this compound and the protein residues.

Studies on structurally related benzamide derivatives have demonstrated successful application of SBVS in identifying novel inhibitors for various targets. For instance, docking studies on other N-phenylbenzamide analogs have revealed critical hydrogen bonding interactions involving the amide moiety and hydrophobic interactions with the phenyl rings, which would likely be important for the binding of this compound as well.

Table 2: Potential Intermolecular Interactions of this compound in a Hypothetical Binding Site

Interaction TypeLigand Group InvolvedPotential Protein Residue Types
Hydrogen Bond (Acceptor)Amide CarbonylAsp, Glu, Asn, Gln, Ser, Thr, Tyr
Hydrogen Bond (Acceptor)Acetyl CarbonylAsp, Glu, Asn, Gln, Ser, Thr, Tyr
Hydrogen Bond (Donor)Amide N-HAsp, Glu
Hydrophobic InteractionPhenyl RingsAla, Val, Leu, Ile, Phe, Trp, Pro
Pi-Pi StackingPhenyl RingsPhe, Tyr, Trp, His

This interactive table illustrates the types of non-covalent interactions that this compound could form within a protein's active site, which are critical for its binding affinity and selectivity.

Advanced Computational Methodologies

Beyond virtual screening, more rigorous and computationally intensive methods can provide a deeper understanding of the binding thermodynamics and reaction mechanisms involving this compound.

Free Energy Perturbation (FEP) and Thermodynamic Integration (TI)

Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are powerful computational methods used to calculate the relative binding free energies of a series of related ligands to a common biological target. These methods are based on statistical mechanics and molecular dynamics simulations.

The core idea is to "alchemically" transform one ligand into another in a series of small, non-physical steps. By calculating the free energy change for each step, the total free energy difference between the two ligands can be determined. This is performed both for the ligands in solution and when bound to the protein, and the relative binding free energy is calculated using a thermodynamic cycle.

For this compound, FEP or TI could be used to predict how modifications to its structure would affect its binding affinity. For example, one could calculate the change in binding free energy resulting from:

Changing the position of the acetyl group on the phenyl ring.

Replacing the methoxy group with other substituents.

Modifying the benzamide core.

A study on substituted benzylamides demonstrated the utility of Thermodynamic Integration in accurately predicting relative binding free energies. ucl.ac.uk These calculations can guide the optimization of lead compounds by prioritizing the synthesis of analogs with predicted improved potency.

Table 3: Example of a Hypothetical FEP Calculation for a Modification on this compound

Initial LigandFinal LigandCalculated ΔΔG (kcal/mol)Predicted Change in Potency
This compoundN-(3-acetylphenyl)-4-methoxybenzamide-1.5Increase
This compoundN-(3-acetylphenyl)-3-ethoxybenzamide+0.8Decrease
This compoundN-(4-acetylphenyl)-3-methoxybenzamide-0.5Slight Increase

This interactive table provides a hypothetical example of how FEP could be used to predict the impact of small chemical modifications on the binding affinity of this compound, aiding in lead optimization.

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

Quantum Mechanics/Molecular Mechanics (QM/MM) methods are hybrid techniques that combine the accuracy of quantum mechanics (QM) with the efficiency of molecular mechanics (MM). In a QM/MM simulation, a small, chemically important region of the system (e.g., the ligand and the key active site residues) is treated with a high-level QM method, while the rest of the system (the bulk of the protein and solvent) is described by a classical MM force field.

This approach is particularly useful for studying:

Reaction Mechanisms: If this compound acts as a covalent inhibitor or is metabolized by an enzyme, QM/MM can be used to elucidate the detailed reaction pathway, identify transition states, and calculate activation energies.

Electronic Effects: For understanding charge transfer, polarization, and other electronic phenomena that are crucial for binding but cannot be accurately described by classical force fields.

Spectroscopic Properties: Predicting spectroscopic properties of the ligand in the protein environment.

For instance, if the acetyl group of this compound were to form a covalent bond with a nucleophilic residue in the active site, a QM/MM study could model this bond-forming process. The QM region would include the ligand and the reacting residue, allowing for an accurate description of the changes in electronic structure during the reaction. Theoretical studies on N-monosubstituted benzamides have utilized DFT (a QM method) to investigate intermolecular interactions, which is a foundational aspect of QM/MM studies.

Table 4: Potential Applications of QM/MM for this compound

ApplicationQM RegionMM RegionInformation Gained
Covalent InhibitionLigand, reacting residue(s)Rest of protein, solventReaction mechanism, transition state, activation energy
Binding Affinity RefinementLigand, key binding site residuesRest of protein, solventAccurate description of polarization and charge transfer effects on binding
Spectroscopic PredictionLigandProtein, solventPrediction of UV/Vis or NMR spectra in the bound state

This interactive table outlines how a QM/MM approach could be applied to study this compound, detailing the partitioning of the system and the valuable insights that can be obtained.

Advanced Preclinical Research and Future Directions for N 3 Acetylphenyl 3 Methoxybenzamide

Lead Optimization Strategies Based on N-(3-acetylphenyl)-3-methoxybenzamide

Improvement of Potency and Selectivity

The primary goal of lead optimization is to maximize a compound's desired biological effect at the lowest possible concentration (potency) while minimizing its effects on other biological targets (selectivity). Structure-activity relationship (SAR) studies are fundamental to this process, guiding the chemical modifications of the lead compound. nih.gov For this compound, SAR exploration would focus on its three main components: the acetylphenyl ring, the methoxybenzamide ring, and the central amide linker.

Key strategies would include:

Modification of the Acetyl Group: The acetyl group's ketone could be reduced to an alcohol or converted to other functional groups to probe interactions with the biological target.

Substitution on the Phenyl Rings: Adding various substituents (e.g., halogens, alkyl groups, or hydrogen-bond donors/acceptors) to either aromatic ring could enhance binding affinity and selectivity. biomedres.us

Isosteric Replacement: Replacing the methoxy (B1213986) group (-OCH₃) with other groups of similar size and electronic properties, such as a hydroxyl (-OH) or an ethyl (-CH₂CH₃) group, could fine-tune the compound's activity.

The outcomes of such modifications are typically evaluated using in vitro assays. The hypothetical data below illustrates how an SAR campaign might progress.

Table 1: Hypothetical Structure-Activity Relationship (SAR) Data for Analogs of this compound
Compound IDModificationTarget Potency (IC₅₀, nM)Selectivity vs. Off-Target (Fold)
ParentThis compound50010
Analog-1Replace 3-acetyl with 3-hydroxyl8508
Analog-2Replace 3-methoxy with 3-chloro25025
Analog-3Add 4'-fluoro to acetylphenyl ring15050
Analog-4Analog-3 with 3-chloro modification75120

Strategic Modifications for Enhanced Efficacy in Disease Models

Beyond improving potency and selectivity, lead optimization aims to enhance a compound's performance in a living system (in vivo). This requires optimizing its pharmacokinetic properties—absorption, distribution, metabolism, and excretion (ADME). Modifications to the this compound scaffold would be made to improve properties like aqueous solubility, metabolic stability, and cell permeability, which are crucial for achieving therapeutic concentrations in target tissues.

Strategies could involve:

Improving Solubility: Introducing polar groups to the molecule to increase its solubility in water.

Blocking Metabolic Sites: Identifying parts of the molecule susceptible to metabolic breakdown by enzymes and modifying them to increase the drug's half-life.

Modulating Lipophilicity: Adjusting the molecule's fat-solubility to ensure it can pass through cell membranes to reach its target.

Table 2: Hypothetical Efficacy Data for Optimized Analogs in a Disease Model
Compound IDKey ModificationMetabolic Stability (t½, min)Oral Bioavailability (%)Efficacy in Animal Model (% Inhibition)
Parent-15510
Analog-5Introduce pyridine (B92270) ring for solubility251525
Analog-6Replace methoxy with difluoromethoxy for stability602045
Analog-7Combination of solubility and stability mods754065

Exploration of this compound as a Chemical Probe

A chemical probe is a small molecule used as a tool to study biological processes and targets. A highly potent and selective derivative of this compound could serve as an excellent chemical probe.

Applications in Target Validation Studies

Target validation is the process of confirming that a specific biological molecule (e.g., an enzyme or receptor) is directly involved in a disease process. A selective inhibitor derived from this compound could be used to modulate the activity of its target in cells or animal models. By observing the resulting biological effects, researchers can confirm whether inhibiting that specific target produces a desired therapeutic outcome, thus validating it for a full-scale drug discovery program.

Development of Affinity Reagents

To identify the specific protein that a compound interacts with, it can be converted into an affinity reagent. This involves chemically attaching a tag (like biotin) or a reactive group to the molecule. biorxiv.org This modified compound, or probe, can then be used to "pull out" its binding partner from a complex mixture of cellular proteins, a technique known as affinity purification or activity-based protein profiling. biosyn.comrsc.org For this compound, a linker could be added to a position on one of the phenyl rings that is not critical for its biological activity, allowing for the attachment of a bio-orthogonal handle. nih.gov

Integration with Emerging Technologies in Drug Discovery and Chemical Biology

Modern drug discovery increasingly relies on computational tools and advanced technologies to accelerate the design-make-test-analyze cycle. frontiersin.org A research program starting with this compound would benefit significantly from these approaches.

Computational Modeling and Docking: Molecular docking simulations can predict how this compound and its analogs bind to the three-dimensional structure of a target protein. scialert.netmdpi.comscialert.net This provides atomic-level insights that can guide the rational design of more potent molecules. nih.gov

Artificial Intelligence and Machine Learning (AI/ML): AI/ML algorithms can analyze existing SAR data to predict the properties of novel, yet-to-be-synthesized compounds. msd.commerck.com These predictive models can prioritize the most promising molecules for synthesis, saving time and resources. frontiersin.orgnih.gov Generative models can even design entirely new molecules with optimized properties based on a starting scaffold like this compound. doaj.org

By integrating these technologies, the process of optimizing this compound from a starting chemical entity into a refined preclinical candidate can be made significantly more efficient and effective.

High-Throughput Screening (HTS) and High-Content Screening (HCS)

In the realm of preclinical research, High-Throughput Screening (HTS) and High-Content Screening (HCS) represent pivotal technologies for accelerating the identification and characterization of novel therapeutic compounds. HTS allows for the rapid automated testing of large numbers of chemical compounds, often in the hundreds of thousands, to identify "hits" that modulate a specific biological target or pathway. upmbiomedicals.com This process is crucial in the early stages of drug discovery for sifting through vast chemical libraries to find promising lead candidates. researchgate.net

Following initial hit identification via HTS, High-Content Screening (HCS) offers a more detailed, image-based analysis of a compound's effects at the cellular and subcellular levels. corelifeanalytics.comirbm.com HCS combines automated microscopy with sophisticated image analysis to provide quantitative data on various cellular parameters, such as morphology, cell viability, and the localization of specific proteins. upmbiomedicals.comcorelifeanalytics.com This multiparametric approach provides a richer understanding of a compound's mechanism of action and potential off-target effects early in the development pipeline. corelifeanalytics.comeuropeanpharmaceuticalreview.com The integration of HTS and HCS creates a powerful workflow, moving from broad, rapid screening to more detailed phenotypic analysis. upmbiomedicals.com

The table below outlines the distinct roles of HTS and HCS in preclinical research:

FeatureHigh-Throughput Screening (HTS)High-Content Screening (HCS)
Primary Goal Rapidly screen large compound libraries to identify "hits". researchgate.netProvide detailed, quantitative data on a compound's cellular effects. corelifeanalytics.com
Methodology Automated biochemical or cell-based assays. upmbiomedicals.comAutomated microscopy and advanced image analysis. corelifeanalytics.com
Data Output Typically a single data point per well (e.g., luminescence, fluorescence).Multiparametric data on cellular phenotypes (e.g., morphology, protein localization). europeanpharmaceuticalreview.com
Stage of Use Early-stage drug discovery, hit identification. researchgate.netHit validation, lead optimization, and mechanism of action studies. europeanpharmaceuticalreview.com

Machine Learning and Artificial Intelligence in Compound Design

Machine learning (ML) and artificial intelligence (AI) are increasingly being integrated into the drug discovery and design process to enhance efficiency and predictive accuracy. These computational tools can analyze vast datasets to identify patterns and relationships that may not be apparent through traditional analysis. In the context of compound design, ML models can be trained on existing chemical libraries and their associated biological activities to predict the properties of novel, untested compounds. rsc.org

This predictive capability allows for the in silico design and optimization of molecules with desired therapeutic properties, a process often referred to as virtual screening. eurofinsdiscovery.com By leveraging AI, researchers can prioritize the synthesis and testing of compounds with the highest probability of success, thereby reducing the time and cost associated with traditional trial-and-error approaches. rsc.org For instance, AI algorithms can be used to predict a compound's binding affinity to a target protein, its pharmacokinetic properties, or its potential for toxicity.

Key applications of AI and machine learning in compound design include:

Predictive Modeling: Forecasting the biological activity and physicochemical properties of novel compounds. rsc.org

Virtual Screening: Computationally screening large virtual libraries of compounds to identify promising candidates. eurofinsdiscovery.com

De Novo Drug Design: Generating entirely new molecular structures with desired properties.

Lead Optimization: Suggesting chemical modifications to existing compounds to improve their efficacy and safety profiles.

Broader Implications and Potential Areas for Future Research

Expansion into New Therapeutic Areas

While the primary therapeutic targets of a compound are often established during initial screening, further investigation can reveal potential applications in other disease areas. The mechanism of action of this compound may have relevance to biological pathways implicated in a range of pathologies. Future research could explore the activity of this compound in disease models beyond its initial scope. This could involve screening against a panel of different cell lines or in animal models of various diseases to identify new therapeutic opportunities. Such expansion could significantly broaden the clinical and commercial potential of the compound.

Development of Advanced Delivery Systems

The efficacy of a therapeutic agent is not solely dependent on its intrinsic activity but also on its ability to reach the target site in the body at an effective concentration. researchgate.net Advanced drug delivery systems aim to improve the pharmacokinetic and pharmacodynamic properties of drugs, leading to enhanced therapeutic outcomes. nih.gov For this compound, the development of novel delivery systems could address challenges such as poor solubility, rapid metabolism, or off-target toxicity. researchgate.netazonano.com

Potential advanced delivery systems that could be explored include:

Nanoparticle-based carriers: Encapsulating the compound in nanoparticles can improve its stability, solubility, and circulation time, and can also enable targeted delivery to specific tissues or cells. azonano.com

Hydrogels: These polymer networks can provide sustained release of the encapsulated drug over an extended period, which is particularly beneficial for chronic conditions. mdpi.comnih.gov Smart hydrogels can be designed to release their payload in response to specific physiological stimuli, such as changes in pH or temperature. mdpi.comnih.gov

Liposomes: These lipid-based vesicles can encapsulate both hydrophilic and hydrophobic drugs and are widely used to improve drug delivery and reduce toxicity.

The table below summarizes potential advanced delivery systems and their benefits:

Delivery SystemDescriptionPotential Benefits
Nanoparticles Sub-micron sized particles that can encapsulate drugs. azonano.comImproved stability, solubility, and targeted delivery. azonano.com
Hydrogels Three-dimensional polymer networks that can hold large amounts of water and drugs. mdpi.comSustained and controlled drug release. azonano.commdpi.com
Liposomes Spherical vesicles composed of a lipid bilayer.Enhanced drug solubilization and reduced systemic toxicity.

Further research into these areas will be crucial for fully realizing the therapeutic potential of this compound.

Q & A

Q. Advanced Research Focus

  • In Vivo Pharmacokinetics : Administer compounds intraperitoneally in mice and measure brain-to-plasma ratios at timed intervals. For example, compounds 7 and 13 (from Lacivita et al.) showed rapid CNS entry within 15 minutes .
  • PET Imaging : Radiolabel the methoxy group with carbon-11 ([¹¹C]7) and quantify tracer accumulation in D4-rich regions (e.g., primate retina) using dynamic PET scans .
  • P-glycoprotein Efflux Assays : Assess whether compounds are substrates for efflux transporters using MDCK-MDR1 cell monolayers .

What analytical techniques are critical for characterizing 3-methoxybenzamide derivatives?

Q. Basic Research Focus

  • Chromatography : HPLC with UV/ELSD detection (≥95% purity) .
  • Spectroscopy : ¹H/¹³C NMR for structural confirmation (e.g., methoxy proton signals at δ 3.8–4.0 ppm) .
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) to verify molecular formulas (e.g., C14H12N2O3 for nitro-substituted analogs) .

How do structural differences between this compound and its analogs influence metabolic stability?

Q. Advanced Research Focus

  • Acetyl vs. Nitro Substituents : Acetyl groups (e.g., at the 3-position of the phenyl ring) reduce oxidative metabolism compared to nitro groups, as shown in microsomal stability assays .
  • Methoxy Position : 3-Methoxy substitution resists demethylation by CYP450 enzymes better than 4-methoxy analogs, enhancing plasma half-life .
  • Prodrug Strategies : Introduce ester or carbamate groups to improve oral bioavailability, with hydrolysis studies in simulated gastric fluid .

What in vivo models are suitable for evaluating the therapeutic potential of D4-targeting 3-methoxybenzamides?

Q. Advanced Research Focus

  • Retinal D4 Expression Models : Non-human primates (e.g., rhesus macaques) are used for PET imaging due to high retinal D4 density .
  • Behavioral Assays : Test cognitive effects in rodent models of schizophrenia (e.g., prepulse inhibition deficits) using selective D4 antagonists .
  • Toxicity Screening : Assess hepatotoxicity via serum ALT/AST levels and histopathology after chronic dosing .

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